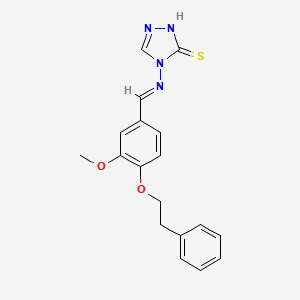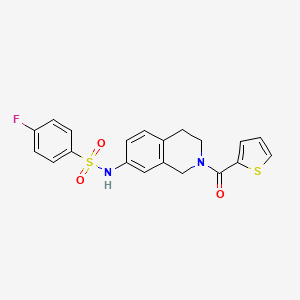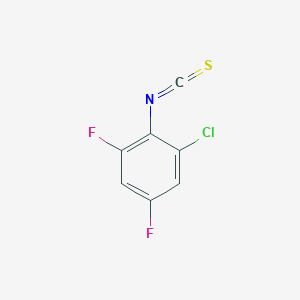
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene is an organic compound with the molecular formula C7H2ClF2NS It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by chlorine, fluorine, and isothiocyanate groups, respectively
Vorbereitungsmethoden
The synthesis of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene typically involves the reaction of 1-chloro-3,5-difluoro-2-aminobenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
1-chloro-3,5-difluoro-2-aminobenzene+thiophosgene→this compound+HCl
This method is preferred due to its efficiency and the relatively high yield of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of covalent bonds The isothiocyanate group is highly reactive and can form adducts with various biological molecules, including proteins and enzymes
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene can be compared with other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: A simpler isothiocyanate compound with a phenyl group.
Methyl isothiocyanate: A smaller molecule with a methyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a chloro and difluoro substitution.
The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, making it more reactive and versatile in certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
1-chloro-3,5-difluoro-2-isothiocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNMZBGPFVULMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2570729.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2570731.png)
![(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2570732.png)
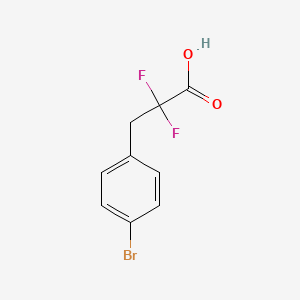
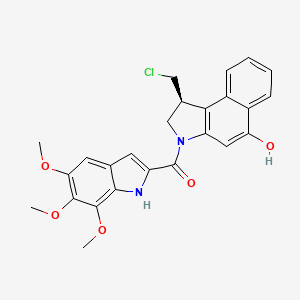
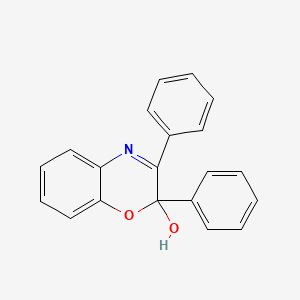
![N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2570736.png)
![N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2570737.png)
![2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2570738.png)
![N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-sulfonamide](/img/structure/B2570742.png)
![3-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2570743.png)

